REACTION_CXSMILES
|
[NH2:1]CC1C=CC(CCC(O)=O)=CC=1.[CH3:14][C:15]([CH3:32])([CH3:31])[C:16]([NH:18][CH2:19][C:20]1[CH:25]=[CH:24][C:23]([CH2:26][CH2:27]C(N)=O)=[CH:22][CH:21]=1)=[O:17].FC(F)(F)C(OI(C1C=CC=CC=1)OC(=O)C(F)(F)F)=O>>[CH3:14][C:15]([CH3:32])([CH3:31])[C:16]([NH:18][CH2:19][C:20]1[CH:25]=[CH:24][C:23]([CH2:26][CH2:27][NH2:1])=[CH:22][CH:21]=1)=[O:17]
|
Name
|
amino
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCC1=CC=C(C=C1)CCC(=O)O
|
Name
|
carboxamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
4-[[(2,2-dimethyl-1-oxopropyl)amino]methyl]benzenepropanamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C(=O)NCC1=CC=C(C=C1)CCC(=O)N)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OI(OC(C(F)(F)F)=O)C1=CC=CC=C1)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)NCC1=CC=C(C=C1)CCN)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |